4-碘苯甲酰胺
概述
描述
4-Iodobenzamide is a useful research compound. Its molecular formula is C7H6INO and its molecular weight is 247.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Iodobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
黑色素瘤成像和治疗剂
(N-二乙基氨基乙基)-4-碘苯甲酰胺 (IBZA) 已通过使用氯化铜作为催化剂的亲核取代放射性碘化方法用放射性碘标记 . 该化合物已被确定为一种有效的黑色素瘤成像和治疗剂 . 研究了影响 IBZA 标记放射化学产率的因素,例如介质的 pH 值、底物浓度、反应时间、氯化亚铜浓度和温度 .
放射性碘化反应中的催化剂
铜化合物已成功用于促进缺乏吸电子取代基的非活化芳香族化合物中的亲核取代反应 . 铜 (I) 盐已被证明可用于催化合成放射性碘标记的 N-异丙基-碘代安非他明的同位素交换反应 .
早期检测转移
早期检测转移是成功治疗黑色素瘤的重要诊断目标 . 因此,人们一直在致力于开发具有黑色素瘤亲和力的有效放射性药物 .
在核医学中的作用
近年来,人们对核医学在治疗恶性黑色素瘤患者中的作用重新产生了兴趣 . 已经提出了一些用单光子发射放射性核素标记的放射性药物用于恶性肿瘤成像 .
在生物化学研究中的应用
4-碘苯甲酰胺由于其独特的性质在生物化学研究中得到应用 . 它常用于涉及碘取代和其他化学反应的实验 .
超微结构细胞分布标记
N-2-二乙基氨基乙基-4-碘苯甲酰胺 (127I-BZA) 被静脉注射到荷瘤小鼠体内,用于超微结构细胞分布研究 . 该化合物已被用作这些类型研究中的标记物 .
作用机制
Target of Action
4-Iodobenzamide (4-IBZA) is primarily a dopamine antagonist . It is used by nuclear medicine physicians as a radioactive tracer for SPECT . The main purpose of a brain study with 4-IBZA is the differentiation of Parkinson’s disease from other neurodegenerative diseases such as Lewy Body dementia and multiple system atrophy .
Mode of Action
4-IBZA has been shown to increase the antitumor effects of certain drugs in vivo, a process that appears to involve the Rho guanine nucleotide dissociation inhibitor (RhoGDI) and glucosyl-ceramide synthase (GCS) . It has also been demonstrated that various σ1R .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
It is known that it plays a role in protecting cells against oxidative stress-induced cell death via its interaction with rnf112 .
Action Environment
The action, efficacy, and stability of 4-IBZA can be influenced by various environmental factors. For instance, the radiochemical yield of the labeling of 4-IBZA can be affected by factors such as the pH of the medium, substrate concentration, reaction time, cuprous chloride concentration, and temperature .
生化分析
Biochemical Properties
4-Iodobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 4-Iodobenzamide has been shown to interact with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions can affect various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
4-Iodobenzamide has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Iodobenzamide can modulate the activity of sigma receptors, leading to changes in cell proliferation and apoptosis . Additionally, it has been found to accumulate in the cytoplasm of melanocytes and melanoma cells, affecting melanin synthesis and distribution .
Molecular Mechanism
The molecular mechanism of 4-Iodobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 4-Iodobenzamide acts as a sigma receptor ligand, binding to these receptors and modulating their activity . This interaction can lead to the inhibition of certain enzymes and the activation of others, resulting in altered cellular functions. Additionally, 4-Iodobenzamide can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodobenzamide can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4-Iodobenzamide is relatively stable, with a retention half-life of about 38 hours in melanoma cells . Over time, the compound can accumulate in specific cellular compartments, leading to sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Iodobenzamide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some cases, high doses of 4-Iodobenzamide have been associated with toxic or adverse effects, including cell death and tissue damage . It is important to carefully control the dosage to achieve the desired effects without causing harm.
Metabolic Pathways
4-Iodobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . For example, 4-Iodobenzamide has been shown to interact with enzymes involved in melanin synthesis, affecting the production and distribution of melanin in melanocytes .
Transport and Distribution
Within cells and tissues, 4-Iodobenzamide is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Iodobenzamide can accumulate in specific compartments, such as the cytoplasm and melanosomes, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-Iodobenzamide is crucial for its activity and function. The compound has been found to localize in the cytoplasm and melanosomes of melanocytes and melanoma cells . This localization is mediated by specific targeting signals and post-translational modifications that direct 4-Iodobenzamide to these compartments. The accumulation of 4-Iodobenzamide in melanosomes can affect melanin synthesis and distribution, influencing cellular pigmentation and function .
属性
IUPAC Name |
4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNBLQCAFWFFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192674 | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-07-8 | |
Record name | 4-Iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3956-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Iodobenzamide primarily investigated for in the context of these research papers?
A1: 4-Iodobenzamide serves as a key structural component in various research compounds, particularly in developing imaging agents for malignant melanoma. This is due to its affinity for melanin, the pigment found in melanoma cells. [, , , ]
Q2: How does the interaction of 4-Iodobenzamide derivatives with melanin contribute to melanoma imaging?
A2: Research suggests that 4-Iodobenzamide derivatives exhibit an affinity for melanin, leading to their accumulation within melanoma cells. This accumulation allows for the detection of melanoma tumors using imaging techniques like SPECT. [, , , ] One study used secondary ion mass spectrometry (SIMS) to confirm the localization of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) within melanosomes, melanin-containing organelles, in both melanoma cells and normal melanocytes. [, ]
Q3: Is there evidence that 4-Iodobenzamide derivatives interact with specific receptors?
A3: Yes, certain 4-Iodobenzamide derivatives, like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), display a high affinity for sigma-1 receptors. This interaction is suggested as a potential target for imaging and therapy of malignant melanoma. [, ] Another derivative, 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), showed high affinity binding to sigma receptors in MCF-7 breast cancer cells, suggesting potential for breast cancer imaging. [, ]
Q4: What is the role of 4-Iodobenzamide in the development of targeted radionuclide therapy?
A4: 4-Iodobenzamide derivatives are being explored for targeted radionuclide therapy of melanoma. By attaching a radioactive isotope to the molecule, its melanin affinity could deliver targeted radiation to melanoma cells. [, ] This approach aims to concentrate the radiation's effects on tumor cells while minimizing damage to healthy tissues.
Q5: How does the structure of 4-Iodobenzamide influence its uptake in melanoma cells?
A5: Research indicates that modifying the substituents on the benzamide nitrogen of 4-Iodobenzamide derivatives significantly impacts their pharmacokinetic properties, including melanoma uptake and biodistribution. [, ] For instance, introducing a 3-iodo-4-methoxyphenyl group led to a compound (IMBA) with higher melanoma uptake and improved melanoma/non-target tissue ratios compared to the parent compound BZA. []
Q6: Has the metabolic stability of 4-Iodobenzamide derivatives been investigated?
A6: Yes, studies utilizing carbon-14 labeling have been conducted to assess the in vivo metabolism of 4-Iodobenzamide derivatives. Findings from these studies contribute to understanding the stability and potential metabolic pathways of these compounds. [] One study using SIMS analysis of 14C-I-BZA demonstrated the stability of the amide bond in vivo. []
Q7: What analytical techniques are commonly used to characterize and quantify 4-Iodobenzamide derivatives?
A7: Researchers employ various techniques like secondary ion mass spectrometry (SIMS) [, ], high-performance liquid chromatography (HPLC) [, ], and autoradiography [] to characterize and quantify the distribution and pharmacokinetic properties of 4-Iodobenzamide derivatives in biological systems.
Q8: Are there any concerns regarding the environmental impact of 4-Iodobenzamide derivatives?
A8: While the research papers primarily focus on the biomedical applications of 4-Iodobenzamide derivatives, further investigation is necessary to assess their potential environmental impact and develop strategies for their safe disposal and mitigation of any negative ecological effects. []
Q9: How do researchers ensure the quality and safety of 4-Iodobenzamide derivatives during development and potential clinical translation?
A9: Researchers emphasize meticulous synthesis, purification, and characterization procedures to ensure the quality and safety of 4-Iodobenzamide derivatives. Implementing robust quality control measures throughout the development process is crucial for potential clinical translation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。